N-(3-acetylphenyl)-2,5-dibromobenzamide
Description
N-(3-Acetylphenyl)-2,5-dibromobenzamide is a brominated benzamide derivative featuring a 3-acetylphenyl substituent on the amide nitrogen and bromine atoms at the 2- and 5-positions of the benzoyl ring. This compound is of interest in medicinal and materials chemistry due to the electronic effects of bromine and the acetyl group, which may influence reactivity, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C15H11Br2NO2 |
|---|---|
Molecular Weight |
397.06 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2,5-dibromobenzamide |
InChI |
InChI=1S/C15H11Br2NO2/c1-9(19)10-3-2-4-12(7-10)18-15(20)13-8-11(16)5-6-14(13)17/h2-8H,1H3,(H,18,20) |
InChI Key |
HFWXLJDFGXPWAU-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)Br |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Electronic and Structural Properties
Bromine vs. Methoxy/Fluorine Groups :
Bromine atoms in this compound introduce significant electron-withdrawing effects and steric bulk compared to methoxy () or fluorine () substituents. For example, in N-(2-acetyl-4,5-dimethoxyphenethyl)benzamide (3b), methoxy groups enhance solubility via hydrogen bonding, while bromine in the target compound may increase lipophilicity and polarizability .- Acetyl Group Positioning: The 3-acetylphenyl group in the target compound differs from the 2-acetyl-4,5-dimethoxyphenethyl group in 3b ().
Spectroscopic and Analytical Insights
¹³C-NMR Shifts :
The carbonyl carbon of the acetyl group in 3b appears at 201.5 ppm, while the amide carbonyl resonates at 167.4 ppm (). In the target compound, the dibromo substitution would deshield aromatic carbons, likely shifting their signals upfield compared to methoxy or fluorine-containing analogs.Elemental Analysis :
For 3b, the calculated carbon content (69.71%) aligns closely with experimental values (69.87%), indicating high purity (). The target compound’s higher bromine content would result in a distinct elemental profile, with lower carbon percentages (~45%) due to bromine’s atomic mass dominance.
Crystallographic and Packing Behavior
N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide () exhibits planar benzamide backbones stabilized by intermolecular hydrogen bonds. The bulky 3-bromo substituent in this compound disrupts packing efficiency compared to smaller groups like fluorine.
Preparation Methods
Acid Chloride-Mediated Amide Coupling
Procedure :
-
Synthesis of 2,5-Dibromobenzoyl Chloride :
-
Amide Formation :
-
2,5-Dibromobenzoyl chloride (10 mmol) is added dropwise to a solution of 3-acetylaniline (10 mmol) and triethylamine (TEA, 12 mmol) in dry tetrahydrofuran (THF) at 0°C.
-
The reaction is stirred at room temperature for 12 hours, followed by extraction with ethyl acetate and purification via recrystallization (ethanol/water).
-
Coupling Agent-Assisted Amide Synthesis
Procedure :
-
Direct Coupling Using EDC/HOBt :
-
2,5-Dibromobenzoic acid (10 mmol), 3-acetylaniline (10 mmol), and hydroxybenzotriazole (HOBt, 11 mmol) are dissolved in dimethyl sulfoxide (DMSO).
-
N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC, 12 mmol) is added, and the mixture is stirred at room temperature for 24 hours.
-
The product is extracted with dichloromethane, washed with brine, and purified via column chromatography (hexane/ethyl acetate).
-
Yield : 65–72%.
Advantages : Avoids acid chloride handling; suitable for acid-sensitive substrates.
Bromination of Preformed Benzamide
Procedure :
-
Synthesis of N-(3-Acetylphenyl)benzamide :
-
Directed Bromination :
Yield : 58–64%.
Limitations : Poor regioselectivity; requires careful optimization.
Comparative Analysis of Methods
Mechanistic Insights
-
Acid Chloride Route : Nucleophilic acyl substitution by 3-acetylaniline at the electrophilic carbonyl carbon.
-
EDC/HOBt Coupling : Activation of the carboxylic acid to an O-acylisourea intermediate, facilitating amine attack.
-
Bromination : Electrophilic aromatic substitution directed by the electron-withdrawing amide group, favoring para/ortho positions.
Challenges and Optimization
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